3-(3,4-dimethylphenyl)-1-(4-(1-methyl-1H-pyrazol-4-yl)-3,4-dihydroisoquinolin-2(1H)-yl)propan-1-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-(3,4-dimethylphenyl)-1-(4-(1-methyl-1H-pyrazol-4-yl)-3,4-dihydroisoquinolin-2(1H)-yl)propan-1-one is a complex organic compound with potential applications in various fields such as chemistry, biology, medicine, and industry. This compound features a phenyl group substituted with two methyl groups, a pyrazolyl group, and a dihydroisoquinoline moiety, making it a unique and versatile molecule.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of this compound typically involves multiple steps, starting with the preparation of the core structures. One common approach is to first synthesize the 3,4-dimethylphenyl moiety, followed by the introduction of the pyrazolyl group and the dihydroisoquinoline ring. The reaction conditions often require the use of strong bases, such as sodium hydride, and specific catalysts to facilitate the formation of the desired bonds.
Industrial Production Methods
In an industrial setting, the production of this compound would likely involve large-scale reactions with optimized conditions to ensure high yield and purity. Continuous flow chemistry and automated synthesis platforms could be employed to streamline the process and reduce production costs.
Chemical Reactions Analysis
Types of Reactions
This compound can undergo various types of chemical reactions, including:
Oxidation: : The phenyl group can be oxidized to form phenolic derivatives.
Reduction: : The pyrazolyl group can be reduced to form pyrazolidine derivatives.
Substitution: : The dihydroisoquinoline ring can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: : Common reagents include potassium permanganate (KMnO₄) and chromyl chloride (CrO₂Cl₂).
Reduction: : Typical reagents include lithium aluminum hydride (LiAlH₄) and hydrogen gas (H₂) in the presence of a catalyst.
Substitution: : Nucleophiles such as amines and alcohols can be used, often with the aid of a base.
Major Products Formed
Oxidation: : Phenolic derivatives, such as 3,4-dimethylphenol.
Reduction: : Pyrazolidine derivatives.
Substitution: : Amine or alcohol derivatives of the dihydroisoquinoline ring.
Scientific Research Applications
Chemistry
In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its unique structure makes it a valuable intermediate in the creation of pharmaceuticals, agrochemicals, and other fine chemicals.
Biology
In biological research, this compound can be used to study enzyme inhibition, receptor binding, and other biochemical processes. Its structural complexity allows for the exploration of new biological pathways and targets.
Medicine
In the medical field, this compound has potential applications as a drug candidate. Its ability to interact with various biological targets makes it a candidate for the development of new therapeutic agents.
Industry
In industry, this compound can be used in the production of advanced materials, such as polymers and coatings. Its chemical properties make it suitable for use in various industrial processes.
Mechanism of Action
The mechanism by which this compound exerts its effects depends on its specific application. For example, in drug development, it may interact with specific molecular targets, such as enzymes or receptors, to modulate biological processes. The exact pathways involved would need to be determined through detailed biochemical studies.
Comparison with Similar Compounds
Similar Compounds
3-(3,4-dimethylphenyl)propan-1-one: : Similar structure but lacks the pyrazolyl and dihydroisoquinoline groups.
1-(4-(1-methyl-1H-pyrazol-4-yl)-3,4-dihydroisoquinolin-2(1H)-yl)propan-1-one: : Similar structure but lacks the 3,4-dimethylphenyl group.
Uniqueness
The uniqueness of 3-(3,4-dimethylphenyl)-1-(4-(1-methyl-1H-pyrazol-4-yl)-3,4-dihydroisoquinolin-2(1H)-yl)propan-1-one lies in its combination of the phenyl, pyrazolyl, and dihydroisoquinoline groups, which provides a diverse range of chemical and biological properties not found in simpler analogs.
Properties
IUPAC Name |
3-(3,4-dimethylphenyl)-1-[4-(1-methylpyrazol-4-yl)-3,4-dihydro-1H-isoquinolin-2-yl]propan-1-one |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H27N3O/c1-17-8-9-19(12-18(17)2)10-11-24(28)27-15-20-6-4-5-7-22(20)23(16-27)21-13-25-26(3)14-21/h4-9,12-14,23H,10-11,15-16H2,1-3H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WULBGLFTQHHNPN-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)CCC(=O)N2CC(C3=CC=CC=C3C2)C4=CN(N=C4)C)C |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H27N3O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
373.5 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.